![molecular formula C19H18N4O2S2 B4616740 4-cyano-5-{[2-cyano-3-(5-ethyl-2-thienyl)acryloyl]amino}-N,N,3-trimethyl-2-thiophenecarboxamide](/img/structure/B4616740.png)

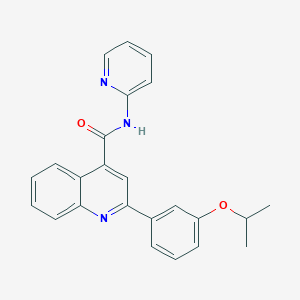

4-cyano-5-{[2-cyano-3-(5-ethyl-2-thienyl)acryloyl]amino}-N,N,3-trimethyl-2-thiophenecarboxamide

Overview

Description

Synthesis Analysis

The synthesis of related compounds involves oxidative cyclization processes, where 3-oxopropanenitriles react with unsaturated amides using manganese(III) acetate. For instance, the reaction between 3-oxopropanenitriles and (2E)-3-(5-methyl-2-furyl)acrylamide or (2E)-3-(2-thienyl)acrylamide leads to the formation of furan and thiophene substituted carboxamides, respectively (Burgaz et al., 2007). These methodologies could be adapted for the synthesis of the compound , considering the structural similarities.

Molecular Structure Analysis

The molecular structure of related compounds, such as 2-cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide, has been elucidated using techniques like NMR spectroscopy and single crystal X-ray diffraction, which confirm the presence of cyano and acrylamide functional groups integral to the target compound's structure (Kariuki et al., 2022).

Chemical Reactions and Properties

The chemical reactivity of the compound can be inferred from similar structures, such as thieno[3,2-d]pyrimidine derivatives, where 3-amino-4-cyano-2-thiophenecarboxamides react under various conditions to form different heterocyclic compounds (El-Meligie et al., 2020). This suggests that the compound may also undergo diverse reactions to yield novel structures with potential biological activities.

Physical Properties Analysis

The physical properties, such as solubility and melting point, of similar compounds can provide insights into the compound's behavior in different environments. For example, the solubility of 2-cyano-3-(5-nitro-2-furyl) acrylamides in water was found to be limited, which might suggest similar solubility characteristics for the compound (Saikachi & Suzuki, 1959).

Scientific Research Applications

Synthetic Approaches and Chemical Properties

Versatile Synthons for Heterocyclic Compounds : The compound and its derivatives serve as versatile synthons for the preparation of various heterocyclic compounds, including thieno[3,2-d]pyrimidine-7-carbonitriles and thieno[3,4-b]pyridine-7-carboxamides. These processes highlight the compound's utility in synthesizing complex heterocycles used in pharmaceuticals and materials science (El-Meligie et al., 2020).

Building Blocks for Organic Electronics : Related thiophene derivatives have been synthesized and characterized for their potential in optoelectronic devices, demonstrating their role as donor materials in the construction of organic sensitizers and photovoltaic cells. These materials are crucial for enhancing the efficiency of solar cells and developing new organic electronic devices (Kim et al., 2006).

Nonlinear Optical Properties : Some thiophene dyes derived from similar processes exhibit enhanced nonlinear optical limiting, making them promising candidates for protecting human eyes and optical sensors. Their application extends to stabilizing light sources in optical communications, showcasing the compound's relevance in advanced photonic technologies (Anandan et al., 2018).

Antimicrobial and Anti-Inflammatory Applications : Derivatives have also been studied for their antimicrobial and anti-inflammatory properties, hinting at potential pharmaceutical applications. These studies underscore the compound's utility in developing new therapeutics (Arora et al., 2012); (Sherif & Hosny, 2014).

properties

IUPAC Name |

4-cyano-5-[[(E)-2-cyano-3-(5-ethylthiophen-2-yl)prop-2-enoyl]amino]-N,N,3-trimethylthiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O2S2/c1-5-13-6-7-14(26-13)8-12(9-20)17(24)22-18-15(10-21)11(2)16(27-18)19(25)23(3)4/h6-8H,5H2,1-4H3,(H,22,24)/b12-8+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNQBQZJLWKHUTA-XYOKQWHBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(S1)C=C(C#N)C(=O)NC2=C(C(=C(S2)C(=O)N(C)C)C)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=C(S1)/C=C(\C#N)/C(=O)NC2=C(C(=C(S2)C(=O)N(C)C)C)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclopentyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4616661.png)

![N-(2-methoxy-4-nitrophenyl)-2-[2-(1H-pyrrol-1-yl)benzoyl]hydrazinecarboxamide](/img/structure/B4616669.png)

![2-(2-naphthyl)indeno[1,2,3-de]phthalazin-3(2H)-one](/img/structure/B4616674.png)

![N-(3-acetylphenyl)-2-[4-(2,4-dichlorobenzyl)-1-piperazinyl]acetamide](/img/structure/B4616681.png)

![4-[3-(allyloxy)-4-methoxybenzylidene]-2-(2,5-dichlorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4616693.png)

![5-bromo-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-methoxy-3-methylbenzamide](/img/structure/B4616714.png)

![2,2'-[{2-[4-(dimethylamino)phenyl]-1,3-imidazolidinediyl}bis(methylene)]diphenol](/img/structure/B4616731.png)

![6-cyclopropyl-3-methyl-N-(pentafluorophenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4616732.png)

![1-methyl-5-({methyl[(1-methyl-1H-pyrazol-5-yl)methyl]amino}carbonyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B4616747.png)

![5-[(2-methoxy-1-naphthyl)methylene]-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4616748.png)